6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one
Description
Properties
Molecular Formula |
C10H7ClFNO |
|---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
6-chloro-8-fluoro-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClFNO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) |
InChI Key |
IJSDCGCWEYFLNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization Method
This classical approach involves cyclization of β-keto esters with substituted anilines. For 6-chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one, the protocol adapts as follows:
- 3-Chloro-5-fluoroaniline (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- Polyphosphoric acid (PPA, 5× weight)
- Schiff Base Formation : React 3-chloro-5-fluoroaniline with ethyl acetoacetate in PPA at 130°C for 4–6 hours.
- Cyclization : Heat the intermediate under reflux in Dowtherm A at 250°C for 20 minutes to induce ring closure.
- Workup : Quench with ice water, filter, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Yield : 65–72%
Conrad-Limpach Reaction with Acid Catalysis
This method employs acidic cyclization conditions for improved regioselectivity:
- 3-Chloro-5-fluoroaniline (1.0 equiv)
- Ethyl 3-oxobutanoate (1.1 equiv)
- p-Toluenesulfonic acid (0.1 equiv) in o-xylene
| Parameter | Value |
|---|---|
| Solvent | o-Xylene |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | 140°C (reflux) |
| Time | 24 hours |
| Yield | 68% |
- Condensation at 80°C for 12 hours.
- Cyclization under reflux with azeotropic water removal.
Palladium-Catalyzed Carbonylation
A modern approach utilizing transition-metal catalysis:
- 2-Bromo-4-chloro-6-fluoro-N-(2-methylprop-1-en-1-yl)aniline (1.0 equiv)
- Carbon monoxide (1 atm)
- Pd(PPh₃)₄ (5 mol%) in DMF/H₂O (3:1)
- Charge reactants and catalyst in a high-pressure reactor.
- Heat to 100°C under CO atmosphere for 18 hours.
- Extract with dichloromethane, dry over MgSO₄, and concentrate.
Yield : 58%
Comparative Analysis of Methods
| Method | Starting Material Cost | Yield (%) | Purification Complexity | Scalability |
|---|---|---|---|---|
| Gould-Jacobs | Low | 72 | Moderate | High |
| Conrad-Limpach | Moderate | 68 | High | Moderate |
| Palladium Carbonylation | High | 58 | Low | Low |
- Gould-Jacobs offers the best balance of yield and scalability for industrial applications.
- Palladium-catalyzed methods are preferable for late-stage functionalization but require costly reagents.
Troubleshooting Common Synthesis Challenges
Issue 1: Low Cyclization Efficiency
- Cause : Incomplete Schiff base formation.
- Solution : Use Dean-Stark trap for azeotropic water removal during condensation.
Issue 2: Halogen Displacement
- Cause : Fluorine substitution under acidic conditions.
- Mitigation : Replace HCl with H₃PO₄ in workup steps.
Issue 3: Byproduct Formation
- Cause : Overheating during cyclization.
- Optimization : Use temperature-controlled oil baths and monitor via TLC.
Spectroscopic Validation
Successful synthesis is confirmed by:
Chemical Reactions Analysis
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it into 1,4-dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial cell division and leads to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one can be compared with other fluoroquinolones, such as ciprofloxacin and norfloxacin. While all these compounds share a quinoline core and exhibit antibacterial activity, 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . Similar compounds include:
- Ciprofloxacin
- Norfloxacin
- Ofloxacin
- Nalidixic acid
These compounds differ in their substitution patterns and, consequently, their spectrum of activity and pharmacokinetic properties.
Biological Activity
6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula: C11H9ClF N
- Molecular Weight: Approximately 201.62 g/mol
- IUPAC Name: 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one
The compound features a fused ring structure typical of dihydroquinolinones, with chlorine and fluorine substituents that enhance its chemical reactivity and biological profile.
Synthesis Methods
The synthesis of 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one typically involves multi-step reactions that may include:
- Formation of the quinoline framework through cyclization reactions.
- Substitution reactions to introduce chlorine and fluorine at specific positions.
- Purification methods such as recrystallization or chromatography to isolate the final product.
These methods are crucial for obtaining derivatives with enhanced biological activities or altered physicochemical properties .
Biological Activities
Research has demonstrated that 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one exhibits significant biological activities, including:
Antimicrobial Activity
In vitro studies have indicated that compounds within the dihydroquinolinone class can inhibit various pathogens. For instance, related compounds have shown effectiveness against Plasmodium falciparum, the causative agent of malaria, with some derivatives displaying low-nanomolar EC50 values .
Anticancer Effects
Recent investigations into structurally similar compounds have revealed promising anticancer properties. For example, certain derivatives demonstrated high potency against various cancer cell lines (IC50 < 1 μM) while sparing normal cells . The mechanism often involves disruption of microtubule assembly and induction of apoptosis through intrinsic and extrinsic signaling pathways.
Enzyme Inhibition
Studies have also focused on the interaction of this compound with biological macromolecules, particularly enzymes. It has been shown to inhibit cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar quinolone derivatives highlight the importance of substituents at specific positions on the quinoline ring. For example:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Chloro-7-methoxy-4(1H)-quinolone | Methoxy group enhances solubility | Synergistic antimalarial activity |
| 6-Bromo-8-fluoroquinoline | Bromine substitution | Evaluated for anticancer properties |
These findings indicate that modifications at the 6 and 7 positions significantly influence the biological activity of these compounds .
Case Studies
Several case studies illustrate the potential therapeutic applications of 6-Chloro-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one:
- Antimalarial Studies : Compounds similar to this quinolone have been optimized for improved efficacy against drug-resistant strains of P. falciparum, demonstrating a need for continued research in this area .
- Cancer Research : The compound's ability to induce apoptosis in cancer cells has led to investigations into its use as a chemotherapeutic agent, particularly in targeting specific cancer types without affecting normal cells .
- Neuroprotection : Its inhibitory effects on cholinergic enzymes suggest potential applications in treating neurodegenerative disorders, warranting further exploration into its mechanism of action and therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
